3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound featuring a triazolopyridine core substituted with a bulky tert-butyl group at the 3-position and an amine group at the 6-position. This structure places it within a broader class of [1,2,4]triazolo[4,3-a]pyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and cardiovascular effects .
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERHDEYWZCTMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyridine with tert-butyl isocyanide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with reduced functional groups .
Scientific Research Applications
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The tert-butyl group’s bulkiness may hinder interactions in tightly packed binding pockets compared to smaller alkyl or aryl substituents. For example, 3-methyl and 3-ethyl analogs are more likely to penetrate fungal cell membranes, as suggested by antifungal SAR studies .
- This contrasts with halogenated analogs (e.g., 3-bromo), where polarizability may balance lipophilicity .
- Synthetic Accessibility : Methyl and ethyl derivatives are commercially available in high purity (99%–99.999%), whereas tert-butyl analogs may require specialized synthesis .
Molecular and Structural Comparisons
- Cycloalkyl Substitutents: Cyclopropyl (Mol. Wt. 174.2) and cyclobutyl (Mol.
- Tetrahydro Derivatives : Partially saturated analogs (e.g., 3-methyl-5,6,7,8-tetrahydro) show altered ring planarity, which may reduce π-stacking interactions but improve solubility .
Biological Activity
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H13N3
- Molecular Weight : 219.24 g/mol
- CAS Number : 1250541-35-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- c-Met Inhibition : This compound has shown potential as an inhibitor of the c-Met protein kinase, which plays a crucial role in cancer progression. Inhibition of c-Met can disrupt signaling pathways that lead to tumor growth and metastasis .
- DPP-4 Inhibition : Similar scaffolds have been investigated for their ability to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance DPP-4 inhibitory activity .
- GABA Modulation : Some derivatives have exhibited GABAergic activity, suggesting potential applications in treating neurological disorders through modulation of neurotransmitter systems .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| c-Met Inhibition | c-Met Kinase | 0.005 | |
| DPP-4 Inhibition | Dipeptidyl Peptidase-4 | Varies by derivative | |
| GABA Modulation | GABA Receptors | Not specified |
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Cancer Treatment : A study demonstrated that derivatives with modifications at the triazole position showed enhanced potency against various cancer cell lines by effectively inhibiting c-Met signaling pathways. These findings suggest that further optimization could lead to viable cancer therapeutics .
- Diabetes Management : Research on related triazole-based compounds has shown promise as DPP-4 inhibitors, with some exhibiting favorable pharmacokinetic properties and efficacy in lowering blood glucose levels in diabetic models .
- Neurological Applications : Compounds within this class have been explored for their potential in treating neurological disorders due to their GABAergic effects. This opens avenues for developing treatments for conditions such as anxiety and epilepsy .
Q & A
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling : Use gloves and eye protection in a fume hood. The compound is hygroscopic; avoid exposure to moisture.
- Stability : Monitor via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation .
What spectroscopic techniques are most effective for characterizing the structure of this compound, and how can conflicting data be resolved?
Advanced Research Question
- Primary Techniques :
- Resolving Contradictions :
How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in biological systems?
Advanced Research Question
- Step 1 : Synthesize analogs with modified substituents (e.g., varying tert-butyl groups or amine positions) .
- Step 2 : Test in vitro activity (e.g., enzyme inhibition assays, receptor binding) using controls and dose-response curves.
- Step 3 : Correlate substituent effects with activity using multivariate analysis (e.g., QSAR models) .
Example : Replace tert-butyl with cyclopropyl () to assess steric effects on target binding.
What are the common impurities encountered during synthesis, and how can they be identified?
Basic Research Question
- Common Impurities :
- Mitigation :
- Use scavengers (e.g., silica gel) during purification.
- Optimize reaction time to minimize degradation .
What strategies optimize the scalability of multi-step syntheses while maintaining purity?
Advanced Research Question
- Flow Chemistry : Continuous synthesis reduces intermediate isolation steps and improves yield .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Purification : Use automated flash chromatography with gradient elution to separate structurally similar byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
